4-(Perfluorohexyl)aniline

Lipophilicity Drug design Membrane permeability

Sourcing an aniline with the exact perfluoroalkyl chain length for predictable phase segregation is critical. Incorrect chain length causes phase separation or inadequate hydrophobicity. 4-(Perfluorohexyl)aniline (CAS 139613-90-4) solves this with a C6F13 chain that ensures Smectic A mesophase formation, high thermal stability (bp ~243.5 °C), and a LogP of 6.19-ideal for membrane-permeable drug candidates and environmental partitioning studies. - C6F13 chain drives robust microphase segregation for Smectic A liquid crystals. - Solid-state handling & low volatility suit high-temperature syntheses. - QSAR-predicted BCF 8042.50 supports PFAS environmental fate research.

Molecular Formula C12H6F13N
Molecular Weight 411.16 g/mol
CAS No. 139613-90-4
Cat. No. B140676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Perfluorohexyl)aniline
CAS139613-90-4
Synonyms4-(PERFLUOROHEXYL)ANILINE
Molecular FormulaC12H6F13N
Molecular Weight411.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
InChIInChI=1S/C12H6F13N/c13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2
InChIKeyOQIGJIYYJLAXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Perfluorohexyl)aniline: Physicochemical Differentiation Guide


4-(Perfluorohexyl)aniline (CAS 139613-90-4) is a perfluoroalkyl-substituted aniline derivative with the molecular formula C12H6F13N and molecular weight 411.16 g/mol, characterized by a C6F13 perfluorohexyl chain attached at the para position of the aniline ring . The perfluoroalkyl group confers pronounced hydrophobic and lipophobic properties, thermal stability, and resistance to chemical degradation, making the compound a valued intermediate for agricultural chemicals, pharmaceuticals, surface-active agents, optical materials, and liquid crystal formulations [1].

4-(Perfluorohexyl)aniline: Why Short-Chain Analogs Fail


Fluorinated aniline derivatives are not functionally interchangeable. The length of the perfluoroalkyl chain directly governs critical material properties including phase segregation behavior, lipophilicity (LogP), thermal transition temperatures, and surface energy [1]. Shorter-chain analogs such as 4-(trifluoromethyl)aniline (C1F3) exhibit fundamentally different physical states (liquid vs. solid), LogP values, and mesogenic behavior when incorporated into liquid crystal or surfactant systems . Even among longer-chain perfluoroalkylanilines, each carbon-fluorine increment produces a measurable shift in physicochemical parameters that directly affects formulation compatibility and end-use performance. Procurement of a compound with a perfluoroalkyl chain length mismatched to the intended application risks phase separation, inadequate hydrophobicity, or failure to achieve the desired microphase-segregated morphology.

4-(Perfluorohexyl)aniline: Quantitative Evidence vs. Analogs


Lipophilicity (LogP) Differentiation

4-(Perfluorohexyl)aniline exhibits an ACD/LogP value of 6.19, whereas 4-(trifluoromethyl)aniline (CAS 455-14-1), the shortest-chain commercially prevalent perfluoroalkyl aniline analog, has a calculated LogP of approximately 1.5–2.0 . This difference of approximately 4 LogP units represents a >10,000-fold increase in octanol-water partition coefficient, which directly governs membrane permeability, bioavailability predictions, and organic-phase partitioning behavior in synthetic and formulation applications .

Lipophilicity Drug design Membrane permeability QSAR

Smectic A Phase Stabilization

Incorporation of a perfluoroalkyl chain onto classical mesogenic moieties, as in 4-(perfluorohexyl)aniline-derived structures, highly favors Smectic A phase formation compared to perhydrogenated hydrocarbon homologues [1]. The fluorocarbon-hydrocarbon incompatibility drives microphase segregation, producing bilayer stacking with layer spacings that deviate from the linear correlation observed in non-fluorinated analogs. This phenomenon is absent in perhydrogenated homologues, which lack the strong amphiphilic contrast required for such microsegregation [1].

Liquid crystals Mesogens Smectic A phase Microphase segregation Fluorinated materials

Physical State and Volatility

4-(Perfluorohexyl)aniline is a solid at ambient temperature with a boiling point of 243.5±40.0 °C at 760 mmHg and negligible vapor pressure (0.0±0.5 mmHg at 25°C) . In contrast, 4-(trifluoromethyl)aniline is a liquid at room temperature with a boiling point of only 83 °C at 12 mmHg and density of 1.283 g/mL . The perfluorohexyl derivative offers substantially reduced volatility and a solid physical state that may simplify handling, storage, and purification in certain synthetic workflows.

Physical property Phase state Volatility Formulation Handling

Bioaccumulation Potential (BCF/KOC)

Predicted ACD/BCF (bioconcentration factor) for 4-(perfluorohexyl)aniline at pH 7.4 is 8042.50, with an ACD/KOC (soil organic carbon-water partition coefficient) of 21,730 . While comparative BCF data for shorter-chain perfluoroalkylanilines are not available in the same predictive system, the BCF value exceeds typical thresholds for "very bioaccumulative" substances (BCF > 5000) under REACH and other regulatory frameworks. This property is a direct consequence of the C6F13 perfluorohexyl chain length and distinguishes the compound from shorter-chain analogs with significantly lower predicted BCF values.

Environmental fate Bioaccumulation QSAR Regulatory Risk assessment

4-(Perfluorohexyl)aniline: Key Application Scenarios


Smectic A Mesogen Synthesis

4-(Perfluorohexyl)aniline serves as a key intermediate for constructing rod-like mesogens with antipathetic fluorocarbon and hydrocarbon tails. As established in Section 3, perfluoroalkyl substitution on aniline-derived mesogenic cores highly favors Smectic A phase formation and bilayer stacking due to microphase segregation, a behavior absent in perhydrogenated hydrocarbon homologues . Procurement of this compound is indicated when the target liquid crystal formulation requires Smectic A phase architecture, enhanced thermal stability, or specific layer spacing characteristics that cannot be achieved with non-fluorinated aniline building blocks.

Lipophilic Pharmacophore & Agrochemical Synthesis

With an ACD/LogP of 6.19—exceeding that of the trifluoromethyl analog by approximately 4 orders of magnitude in partition coefficient—4-(perfluorohexyl)aniline provides a highly lipophilic aniline scaffold for medicinal chemistry and agrochemical lead optimization . The compound is explicitly cited in patent literature as a useful intermediate for agricultural chemicals and pharmaceuticals [1]. This LogP differential (Section 3, Evidence Item 1) makes the compound uniquely suitable for targets requiring enhanced membrane permeability, blood-brain barrier penetration, or hydrophobic binding pocket occupancy.

Low-Volatility Solid-Phase Amine

Unlike the liquid, relatively volatile 4-(trifluoromethyl)aniline (bp 83 °C at 12 mmHg), 4-(perfluorohexyl)aniline is a solid at room temperature with a predicted boiling point of 243.5 °C and negligible vapor pressure (0.0±0.5 mmHg at 25°C) . This physical property differential (Section 3, Evidence Item 3) makes the compound preferable for synthetic protocols requiring solid-phase handling, reactions conducted at elevated temperatures without amine loss, or processes where volatile amine vapors pose safety or containment challenges.

Environmental Fate & Bioaccumulation Studies

The predicted bioconcentration factor (BCF) of 8042.50 and soil sorption coefficient (KOC) of 21,730 for 4-(perfluorohexyl)aniline (Section 3, Evidence Item 4) position this compound as a representative C6F13-substituted aromatic amine for studying perfluoroalkyl substance (PFAS) environmental partitioning and bioaccumulation behavior. Procurement is warranted for environmental chemistry research requiring a well-characterized perfluorohexyl aniline probe with QSAR-predicted fate parameters, enabling comparative studies against shorter-chain perfluoroalkyl anilines and non-fluorinated aromatic amines.

Technical Documentation Hub

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